1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
Description
This compound is a urea derivative featuring a benzodioxole moiety and a piperidine scaffold modified with a furan-3-carbonyl group. Its structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting neurological or metabolic disorders.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c23-18(14-5-8-25-11-14)22-6-3-13(4-7-22)10-20-19(24)21-15-1-2-16-17(9-15)27-12-26-16/h1-2,5,8-9,11,13H,3-4,6-7,10,12H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPMWLNZSUCNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Furan-3-carbonyl Piperidine: This involves the acylation of piperidine with furan-3-carboxylic acid, followed by reduction and protection steps.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the furan-3-carbonyl piperidine derivative using a urea-forming reagent such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structural components suggest that it may interact with specific biological targets involved in cancer progression. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines.
A notable study demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibited significant cytotoxicity against breast cancer cells (IC50 values ranging from 1.9 µM to 13.51 µM) . This indicates that modifications to the piperidine and furan groups could enhance the efficacy of the compound against different cancer types.
Neuroprotective Effects
The incorporation of furan and piperidine moieties suggests potential neuroprotective applications. Compounds with similar frameworks have been investigated for their ability to modulate neuroinflammatory pathways and exert protective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Research indicates that modifications to the furan and piperidine groups can significantly influence binding affinity and selectivity towards target proteins . For example, substituting different functional groups on the piperidine ring can enhance interaction with specific receptors or enzymes involved in disease processes.
Targeted Protein Degradation
One application explored is in targeted protein degradation (TPD) systems. The compound has been evaluated as a recruiter for deubiquitinases, which are critical for regulating protein stability within cells. Studies have shown that derivatives can effectively stabilize target proteins by inhibiting their degradation pathways . This approach has implications for treating diseases characterized by protein misfolding or aggregation.
Corrosion Inhibition
Beyond biological applications, the compound's unique chemical structure has led to investigations into its use as a corrosion inhibitor in various industrial settings. Organic compounds featuring heteroatoms, such as those present in this compound, have been shown to exhibit significant corrosion resistance properties . This application is particularly relevant for protecting metals in harsh environments.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on molecular features, synthesis yields, and safety profiles.
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one
- Structure: Shares the benzodioxole core but replaces the urea-piperidine-furan moiety with a fluorophenyl-substituted enone system.
- Key Data :
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Structure : Retains the benzodioxole-urea backbone but substitutes the furan-3-carbonyl-piperidine group with a 4-hydroxypiperidine-ethyl chain.
- Purity and Pricing: Available in standard purity with tiered pricing based on quantity (exact figures redacted in evidence).
- Functional Implications : The hydroxyl group on piperidine may enhance solubility but reduce blood-brain barrier penetration compared to the furan-carbonyl variant.
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one
- Structure : Analogous to the compound in Section 2.1 but substitutes fluorine with bromine.
- Key Data :
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19)
- Structure : Shares the benzodioxole group but incorporates a pyrrole-carboxamide-pyridine system instead of urea-piperidine.
- Key Data :
Critical Analysis of Structural Impact on Properties
- Electron-Withdrawing Groups: Fluorine and bromine in enone analogs improve electrophilicity but differ in metabolic stability .
- Solubility : Hydroxyl groups (e.g., 4-hydroxypiperidine) enhance hydrophilicity, whereas furan-carbonyl groups balance lipophilicity for membrane permeability .
- Safety : Urea derivatives with piperidine scaffolds (e.g., the target compound) may require stringent handling protocols due to reactive intermediates .
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview.
Synthesis
The compound can be synthesized through various chemical reactions, including 1,3-dipolar cycloaddition reactions. The synthetic pathway typically involves the reaction of N-(3,4-methylenedioxybenzylidene) benzylamine with N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride in the presence of triethylamine as a catalyst. The resulting product can be purified through recrystallization from ethanol, yielding high-purity crystals suitable for biological testing .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antioxidant Activity
The antioxidant properties of the compound have been evaluated using DPPH and ABTS assays. These assays revealed that it possesses notable radical scavenging abilities, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid. This suggests that the compound may have protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
In addition to its anticancer and antioxidant properties, the compound has shown promise as an anti-inflammatory agent. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key modifications to the benzo[d][1,3]dioxole moiety and the piperidine ring can enhance potency and selectivity. For instance:
- Substituents on the benzo[d][1,3]dioxole : Variations in electron-donating or electron-withdrawing groups can significantly affect binding affinity to target receptors.
- Piperidine modifications : Altering substituents on the piperidine nitrogen can enhance bioavailability and metabolic stability.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on dioxole | Increased anticancer activity |
| Alkyl substitutions on piperidine | Improved solubility and bioavailability |
Case Studies
Several studies have explored the biological activity of similar compounds with related structures:
- Compound 5 : In a study involving immune response modulation, this compound demonstrated a 92% rescue rate of mouse splenocytes at a concentration of 100 nM when tested against PD-1/PD-L1 interactions .
- Benzodifuranyl derivatives : These compounds were screened for COX inhibition and exhibited significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of benzodioxole-containing structures .
Q & A
Q. What synthetic methodologies are most effective for preparing this compound, and what intermediates are critical to its synthesis?
Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:
- Piperidine functionalization : The piperidin-4-ylmethyl group is introduced via nucleophilic substitution or reductive amination. For example, furan-3-carbonyl chloride can react with piperidine derivatives to form the 1-(furan-3-carbonyl)piperidin-4-yl intermediate .
- Urea bond formation : The benzo[d][1,3]dioxol-5-yl moiety is coupled to the piperidine intermediate via carbodiimide-mediated urea bond formation (e.g., using EDCI or DCC as coupling agents) .
- Purification : Column chromatography or recrystallization is typically employed to isolate the final product, with purity confirmed via HPLC or GCMS .
Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?
Methodological Answer:
- 1H/13C-NMR : Critical for verifying the urea linkage (δ ~5.5–6.5 ppm for NH protons) and aromatic protons from the benzodioxole (δ ~6.8–7.2 ppm). Piperidine and furan carbonyl groups are confirmed via characteristic shifts (e.g., furan carbonyl at ~160–170 ppm in 13C-NMR) .
- IR Spectroscopy : Urea C=O stretches appear at ~1640–1680 cm⁻¹, while benzodioxole C-O-C vibrations are observed at ~1200–1300 cm⁻¹ .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z discrepancies <2 ppm). GCMS can detect impurities or isomers .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the coupling of the benzodioxole and piperidine subunits?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for urea bond formation. Evidence from similar urea syntheses shows yields improving from 60% to >80% when switching from THF to DMF .
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) as a catalyst in carbodiimide-mediated couplings reduces side reactions .
- Temperature control : Maintaining temperatures below 0°C during acyl chloride addition minimizes decomposition .
Q. What strategies resolve discrepancies in mass spectrometry data, such as unexpected isotopic patterns or impurity peaks?
Methodological Answer:
- Repetition under inert conditions : Oxygen-sensitive intermediates (e.g., furan derivatives) may oxidize, leading to anomalous peaks. Repeating reactions under nitrogen/argon can mitigate this .
- Cross-validation with LC-MS/MS : If GCMS shows unresolved impurities (e.g., 2% isomerization in ), LC-MS/MS with tandem fragmentation can differentiate structural analogs.
- Isotopic labeling : Deuterated analogs or 13C-labeled intermediates help trace fragmentation pathways and validate spectral assignments .
Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?
Methodological Answer:
- Quantum mechanical calculations : Density Functional Theory (DFT) predicts bond dissociation energies (BDEs) for the urea linkage, identifying pH-sensitive sites. For example, protonation at the piperidine nitrogen increases urea hydrolysis risk .
- Molecular dynamics (MD) simulations : Simulate solvent interactions to assess stability in aqueous vs. organic matrices. MD data from benzodioxole analogs suggest increased aggregation in polar solvents .
Q. What experimental designs are suitable for probing biological activity, such as enzyme inhibition or receptor binding?
Methodological Answer:
- Kinase inhibition assays : Given structural similarity to kinase inhibitors (e.g., Pfizer’s urea-based compounds in ), use fluorescence polarization assays with recombinant kinases (e.g., EGFR or VEGFR).
- Docking studies : Align the compound’s 3D structure (from X-ray or NMR) with target protein active sites. For example, the piperidine-furan moiety may occupy hydrophobic pockets in kinase domains .
- Metabolic stability testing : Incubate with liver microsomes and monitor degradation via LC-MS to identify metabolic hotspots (e.g., benzodioxole ring oxidation) .
Data Contradiction Analysis Example
Issue : GCMS data shows a 2% impurity with m/z inconsistent with the target compound .
Resolution Steps :
Hypothesize impurity origin : Isomerization during synthesis or column artifacts.
Synthesize analog with deuterated benzodioxole : Compare fragmentation patterns to isolate the impurity’s structure.
Adjust reaction conditions : Reduce exposure to light/heat during purification to prevent isomerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
